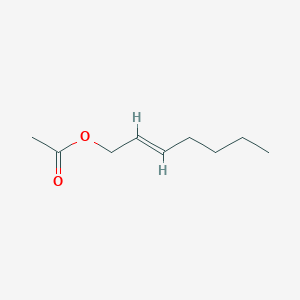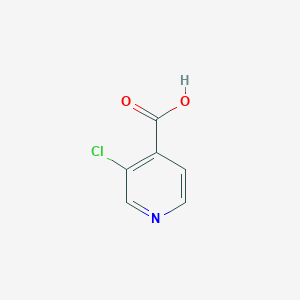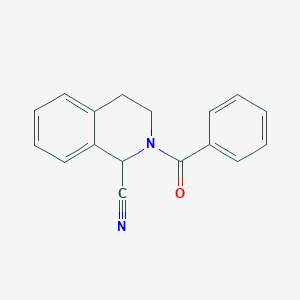
4-(4-甲氧基苯基)哌嗪-1-甲酰胺
描述
“4-(4-Methoxyphenyl)piperazine-1-carboxamide” is an organic compound with the molecular formula C12H17N3O2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, including “4-(4-Methoxyphenyl)piperazine-1-carboxamide”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-(4-Methoxyphenyl)piperazine-1-carboxamide” is 1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) . The molecular weight is 235.29 .Physical And Chemical Properties Analysis
“4-(4-Methoxyphenyl)piperazine-1-carboxamide” is a solid at room temperature . It has a molecular weight of 235.29 .科学研究应用
PET Radioligands for Imaging Dopamine D3 Receptors
已合成4-(4-甲氧基苯基)哌嗪-1-甲酰胺衍生物作为潜在的PET放射配体,用于成像多巴胺D3受体。这些衍生物,包括[(11)C]BP897,显示出高的放射化学产率和特异活性,表明它们在PET成像中用于研究与多巴胺相关的疾病(Gao, Wang, Hutchins, & Zheng, 2008)的有用性。
Development of Serotonin Antagonists
这些化合物已被研究作为5-羟色胺拮抗剂的潜力。研究表明,对4-(4-甲氧基苯基)哌嗪-1-甲酰胺结构的修改可以提高对5-羟色胺受体的选择性和亲和力,表明它们在情绪障碍和其他神经疾病中的应用(Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991)。
Synthesis of Novel Analgesic and Anti-Inflammatory Agents
已合成和评估了4-(4-甲氧基苯基)哌嗪-1-甲酰胺衍生物的镇痛和抗炎性能。这些化合物显示出显著的COX-2抑制活性,表明它们作为治疗疼痛和炎症的新型药物的潜力(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
TRPV1 Antagonist for Chronic Pain
对N-(4-叔丁基苯基)-4-(3-氯吡啶-2-基)哌嗪-1-甲酰胺进行的研究,这是与4-(4-甲氧基苯基)哌嗪-1-甲酰胺相关的化合物,显示出作为TRPV1拮抗剂治疗慢性疼痛的潜力,尽管需要改进药理特性(Nie et al., 2020)。
作用机制
Target of Action
A related compound has been shown to have strong inhibitory effects on the parp-1 enzyme
Mode of Action
If it does indeed target the PARP-1 enzyme like its related compound, it may inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
If it acts on the PARP-1 enzyme, it could potentially influence DNA repair and genomic stability .
Result of Action
If it inhibits the PARP-1 enzyme, it could potentially affect DNA repair processes and genomic stability .
Action Environment
It is noted that the compound should be stored in a dry, room temperature environment .
安全和危害
生化分析
Biochemical Properties
4-(4-Methoxyphenyl)piperazine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1), with an inhibitory concentration (IC50) of 0.023 M . This inhibition can lead to alterations in DNA repair mechanisms and apoptosis in cells. Additionally, 4-(4-Methoxyphenyl)piperazine-1-carboxamide interacts with proteins involved in cell signaling pathways, potentially affecting cellular responses to external stimuli.
Cellular Effects
The effects of 4-(4-Methoxyphenyl)piperazine-1-carboxamide on various types of cells and cellular processes have been extensively studied. In cancer cells, such as glioblastoma (U87) and cervix cancer (HeLa) cells, this compound has demonstrated cytotoxic effects, inducing apoptosis through the intrinsic mitochondrial signaling pathway . It upregulates apoptotic marker proteins, including cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation. Furthermore, 4-(4-Methoxyphenyl)piperazine-1-carboxamide influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 4-(4-Methoxyphenyl)piperazine-1-carboxamide exerts its effects through various mechanisms. It binds to and inhibits the activity of PARP-1, an enzyme involved in DNA repair . This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways. Additionally, 4-(4-Methoxyphenyl)piperazine-1-carboxamide interacts with other biomolecules, such as proteins involved in cell signaling, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methoxyphenyl)piperazine-1-carboxamide have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 4-(4-Methoxyphenyl)piperazine-1-carboxamide remains stable under sealed, dry conditions at room temperature
Metabolic Pathways
4-(4-Methoxyphenyl)piperazine-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with cytochrome P450 enzymes, such as CYP1A2, CYP2C19, and CYP3A4, can affect its metabolic flux and metabolite levels . These interactions may also impact the compound’s bioavailability and pharmacokinetics, influencing its therapeutic efficacy and safety.
Transport and Distribution
The transport and distribution of 4-(4-Methoxyphenyl)piperazine-1-carboxamide within cells and tissues are critical for its biological activity. The compound’s high gastrointestinal absorption and low blood-brain barrier permeability suggest that it is primarily distributed in peripheral tissues . Additionally, its interactions with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments.
属性
IUPAC Name |
4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCVVIZOOFKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357354 | |
| Record name | 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89026-59-5 | |
| Record name | 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


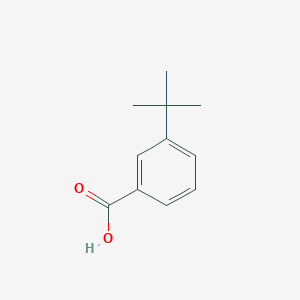
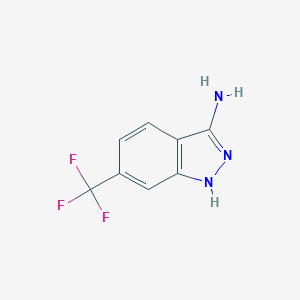
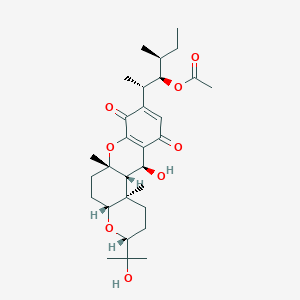
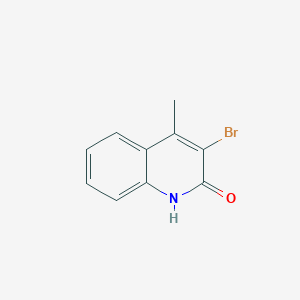
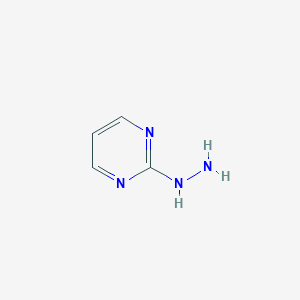
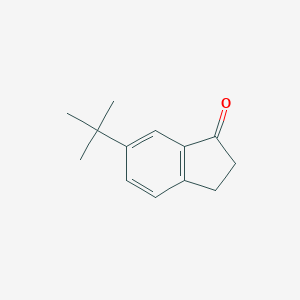

![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)
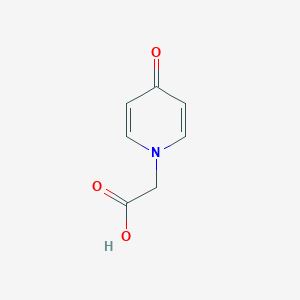
![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
